molecular formula C15H30O3 B12938790 11-Hydroxypentadecanoic acid

11-Hydroxypentadecanoic acid

Cat. No.: B12938790
M. Wt: 258.40 g/mol
InChI Key: UMFHUOABFXSVIU-UHFFFAOYSA-N
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Description

11-Hydroxypentadecanoic acid (CAS No. 855349-59-6) is a hydroxy fatty acid with the molecular formula C₁₅H₃₀O₃ and a molecular weight of 258.4 g/mol. It is also known as convolvulinolic acid, historically linked to the aglycone component of convolvulin, a glycoside found in Jalap resin (Ipomoea species) . However, synthetic studies by Davies and Adams disproved its structural assignment to convolvulinolic acid, which was later identified as 3-desoxyipurolic acid . The compound features a hydroxyl group at the 11th carbon of a 15-carbon saturated fatty acid chain. Its synthesis involves catalytic oxidation or biochemical pathways, though specific methods are less documented compared to analogs like 11-hydroxytetradecanoic acid .

Properties

Molecular Formula

C15H30O3

Molecular Weight

258.40 g/mol

IUPAC Name

11-hydroxypentadecanoic acid

InChI

InChI=1S/C15H30O3/c1-2-3-11-14(16)12-9-7-5-4-6-8-10-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18)

InChI Key

UMFHUOABFXSVIU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCCCCCCCC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Hydroxypentadecanoic acid can be synthesized through several methods. One common approach involves the condensation reaction of 1,12-dodecanolide with methylsulfinylcarbanion (DMSO-), followed by ethoxycarbonylmethylation and subsequent conversion to 11-hydroxypentadecanoic acid . Another method involves the condensation of the sodium salt of 11-bromoundecanoic acid with Me3SiO(CH2)4MgX in the presence of Li2CuCl4 as a catalyst .

Industrial Production Methods: Industrial production of 11-hydroxypentadecanoic acid typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 11-Hydroxypentadecanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by various reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 11-hydroxypentadecanoic acid to its corresponding ketone or carboxylic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the hydroxyl group to a hydrogen atom, forming pentadecanoic acid.

    Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups using appropriate reagents.

Major Products Formed: The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives of 11-hydroxypentadecanoic acid.

Comparison with Similar Compounds

Structural Analogs: Hydroxy Fatty Acids
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Hydroxyl Position Key Features
11-Hydroxypentadecanoic acid 855349-59-6 C₁₅H₃₀O₃ 258.4 C-11 Found in plant resins; historically misassigned to convolvulinolic acid .
11-Hydroxytetradecanoic acid - C₁₄H₂₈O₃ 244.4 C-11 Used as a tracer in studying (11E)-desaturase activity in insects .
11-Hydroxyhexadecanoic acid - C₁₆H₃₂O₃ 272.4 C-11 Synthesized via similar pathways to 11-hydroxypentadecanoic acid .
15-Hydroxypentadecanoic acid 4617-33-8 C₁₅H₃₀O₃ 258.4 C-15 Positional isomer; differences in hydroxyl placement affect solubility and reactivity .

Key Observations :

  • Positional Isomerism: 15-Hydroxypentadecanoic acid differs from 11-hydroxypentadecanoic acid only in hydroxyl group placement, which may alter biological activity (e.g., enzyme binding) .
  • Applications: 11-Hydroxytetradecanoic acid is used in biochemical tracers, while 11-hydroxypentadecanoic acid has historical significance in phytochemistry .
Functional Group Variants
Compound Name CAS No. Functional Group Molecular Formula Key Differences
11-Mercaptoundecanoic acid 26248-42-6 -SH (thiol) C₁₁H₂₂O₂S Sulfur replaces hydroxyl; forms self-assembled monolayers (SAMs) for biosensors .
11-Aminoundecanoic acid 2432-99-7 -NH₂ (amine) C₁₁H₂₃NO₂ Amino group enables peptide coupling; used in metalloproteinase inhibitors .
11-Phosphonoundecanoic acid - -PO₃H₂ C₁₁H₂₃O₅P Phosphonate group enhances metal chelation; industrial applications .

Key Observations :

  • Reactivity: Thiol (-SH) and amine (-NH₂) groups introduce distinct chemical reactivities compared to hydroxyl (-OH), enabling applications in nanotechnology and pharmaceuticals .
  • Biological Interactions: Phosphonates mimic phosphate esters, making 11-phosphonoundecanoic acid relevant in enzyme inhibition studies .

Key Observations :

  • Safety: Unlike undecenoic acid derivatives (e.g., 10-undecenoic acid), 11-hydroxypentadecanoic acid lacks documented acute toxicity, suggesting safer handling .
  • Data Gaps: Physical properties (e.g., melting point) for 11-hydroxypentadecanoic acid remain underreported, highlighting a research need .

Q & A

Q. What are the established methods for synthesizing 11-hydroxypentadecanoic acid, and how can purity be optimized?

Methodological Answer: Synthesis typically involves hydroxylation of pentadecanoic acid derivatives or enzymatic modification of fatty acid precursors. Key steps include:

  • Esterification : Protect the carboxylic acid group using methyl or ethyl esters to prevent unwanted side reactions during hydroxylation .
  • Hydroxylation : Use regioselective catalysts (e.g., cytochrome P450 enzymes or metal-organic frameworks) to introduce the hydroxyl group at the C11 position .
  • Purification : Employ column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the product. Purity (>95%) can be verified via HPLC with UV detection at 210 nm .

Q. How can researchers validate the structural integrity of 11-hydroxypentadecanoic acid using analytical techniques?

Methodological Answer:

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR spectra with reference libraries. Key signals include a triplet for the hydroxyl-bearing CH2_2 group (δ ~3.5 ppm) and a carboxylate proton (δ ~12 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion [M-H]^- at m/z 257.212 (calculated for C15_{15}H30_{30}O3_3) .
  • FT-IR : Identify hydroxyl (O-H stretch ~3200 cm1^{-1}) and carboxylic acid (C=O stretch ~1700 cm1^{-1}) functional groups .

Q. What are the solubility and stability profiles of 11-hydroxypentadecanoic acid under laboratory conditions?

Methodological Answer:

  • Solubility : Sparingly soluble in water (<0.1 mg/mL at 25°C) but highly soluble in polar organic solvents (e.g., methanol, DMSO). Conduct solubility tests via gravimetric analysis .
  • Stability : Store at -20°C under inert gas (N2_2) to prevent oxidation. Degradation under heat (>80°C) or UV light produces ketone byproducts; monitor via TLC with iodine vapor staining .

Q. How can researchers assess the biological activity of 11-hydroxypentadecanoic acid in vitro?

Methodological Answer:

  • Cell-Based Assays : Use murine macrophages (RAW 264.7) to test anti-inflammatory activity via TNF-α ELISA after LPS stimulation .
  • Enzyme Inhibition : Screen for lipoxygenase (LOX) or cyclooxygenase (COX) inhibition using colorimetric assays (e.g., LOX-mediated linoleic acid oxidation monitored at 234 nm) .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for 11-hydroxypentadecanoic acid?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values for enzyme inhibition) and apply statistical weighting to account for variability in assay conditions (pH, temperature) .
  • Dose-Response Validation : Replicate conflicting experiments using standardized protocols (e.g., fixed substrate concentrations, controlled incubation times) .
  • Structural Confirmation : Verify compound identity in conflicting studies via cross-lab NMR/MS comparisons to rule out impurities .

Q. What experimental designs are optimal for studying the environmental persistence of 11-hydroxypentadecanoic acid?

Methodological Answer:

  • Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure aerobic degradation in activated sludge. Monitor CO2_2 evolution over 28 days .
  • Photolysis Experiments : Expose aqueous solutions to UV light (λ = 254 nm) and analyze degradation products via LC-MS/MS .

Q. How can mechanistic studies elucidate the role of 11-hydroxypentadecanoic acid in lipid signaling pathways?

Methodological Answer:

  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to track metabolic incorporation into phospholipids using radio-TLC .
  • Gene Knockdown Models : Use siRNA to silence putative receptors (e.g., GPR120) in adipocytes and measure changes in insulin sensitivity via glucose uptake assays .

Q. What computational approaches predict the physicochemical properties of 11-hydroxypentadecanoic acid?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model logP values and membrane permeability using software like GROMACS with lipid bilayer systems .
  • Density Functional Theory (DFT) : Calculate pKa and hydrogen-bonding potential via Gaussian 09 with B3LYP/6-31G* basis sets .

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